Cas no 281234-90-0 (4-(4-Aminopiperidin-1-yl)benzonitrile)
4-(4-Aminopiperidin-1-yl)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-(4-aminopiperidin-1-yl)benzonitrile
- 4-(4-Amino-piperidin-1-yl)-benzonitrile
- Benzonitrile, 4-(4-amino-1-piperidinyl)-
- BB 0248036
- Z1262246174
- 4-(4-Aminopiperidin-1-yl)benzonitrile
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- Inchi: 1S/C12H15N3/c13-9-10-1-3-12(4-2-10)15-7-5-11(14)6-8-15/h1-4,11H,5-8,14H2
- InChI Key: IPHZXPNIIVSIEK-UHFFFAOYSA-N
- SMILES: N1(C2C=CC(C#N)=CC=2)CCC(CC1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 239
- XLogP3: 1.4
- Topological Polar Surface Area: 53
4-(4-Aminopiperidin-1-yl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-59630-0.05g |
4-(4-aminopiperidin-1-yl)benzonitrile |
281234-90-0 | 95.0% | 0.05g |
$88.0 | 2025-02-20 | |
| Enamine | EN300-59630-0.1g |
4-(4-aminopiperidin-1-yl)benzonitrile |
281234-90-0 | 95.0% | 0.1g |
$132.0 | 2025-02-20 | |
| Enamine | EN300-59630-0.25g |
4-(4-aminopiperidin-1-yl)benzonitrile |
281234-90-0 | 95.0% | 0.25g |
$188.0 | 2025-02-20 | |
| Enamine | EN300-59630-0.5g |
4-(4-aminopiperidin-1-yl)benzonitrile |
281234-90-0 | 95.0% | 0.5g |
$353.0 | 2025-02-20 | |
| Enamine | EN300-59630-1.0g |
4-(4-aminopiperidin-1-yl)benzonitrile |
281234-90-0 | 95.0% | 1.0g |
$470.0 | 2025-02-20 | |
| Enamine | EN300-59630-2.5g |
4-(4-aminopiperidin-1-yl)benzonitrile |
281234-90-0 | 95.0% | 2.5g |
$923.0 | 2025-02-20 | |
| Enamine | EN300-59630-5.0g |
4-(4-aminopiperidin-1-yl)benzonitrile |
281234-90-0 | 95.0% | 5.0g |
$1364.0 | 2025-02-20 | |
| Enamine | EN300-59630-10.0g |
4-(4-aminopiperidin-1-yl)benzonitrile |
281234-90-0 | 95.0% | 10.0g |
$2024.0 | 2025-02-20 | |
| 1PlusChem | 1P01A88K-50mg |
4-(4-aminopiperidin-1-yl)benzonitrile |
281234-90-0 | 95% | 50mg |
$166.00 | 2024-05-07 | |
| 1PlusChem | 1P01A88K-100mg |
4-(4-aminopiperidin-1-yl)benzonitrile |
281234-90-0 | 95% | 100mg |
$219.00 | 2024-05-07 |
4-(4-Aminopiperidin-1-yl)benzonitrile Related Literature
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 4-(4-Aminopiperidin-1-yl)benzonitrile
Comprehensive Overview of 4-(4-Aminopiperidin-1-yl)benzonitrile (CAS No. 281234-90-0): Properties, Applications, and Industry Insights
4-(4-Aminopiperidin-1-yl)benzonitrile (CAS No. 281234-90-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. The molecule combines a benzonitrile core with a 4-aminopiperidine moiety, making it a versatile intermediate for drug discovery. Its molecular formula and precise synthesis routes are frequently searched by researchers exploring kinase inhibitors and central nervous system (CNS) targeting agents.
In recent years, the demand for high-purity intermediates like 4-(4-Aminopiperidin-1-yl)benzonitrile has surged, driven by advancements in cancer therapeutics and neurodegenerative disease research. The compound’s piperidine-amine group is particularly valuable for modulating blood-brain barrier permeability, a hot topic in drug delivery optimization. Analytical techniques such as HPLC and NMR are critical for verifying its purity, as impurities could affect downstream applications in API synthesis.
The structure-activity relationship (SAR) of 4-(4-Aminopiperidin-1-yl)benzonitrile has been explored in multiple patent filings, especially for G-protein-coupled receptor (GPCR) modulators. Its nitrile group offers opportunities for further derivatization, aligning with trends in fragment-based drug design. Researchers often query about its solubility in DMSO or stability under acidic conditions, reflecting practical concerns in laboratory handling.
From an industrial perspective, scalability of 4-(4-Aminopiperidin-1-yl)benzonitrile production is a key focus. Optimized catalytic amination methods and green chemistry approaches are increasingly adopted to reduce waste. The compound’s role in peptide coupling reactions and cross-coupling chemistry further underscores its utility in medicinal chemistry workflows.
Emerging applications include its use in proteolysis-targeting chimeras (PROTACs), a revolutionary strategy in targeted protein degradation. This aligns with growing searches for small-molecule degraders and E3 ligase binders. Regulatory compliance, such as REACH certification for 281234-90-0, is another frequent query among procurement specialists.
In summary, 4-(4-Aminopiperidin-1-yl)benzonitrile exemplifies the intersection of structural innovation and therapeutic potential. Its relevance in precision medicine and high-throughput screening ensures sustained interest, while advancements in continuous flow synthesis may further enhance its accessibility for global research initiatives.
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